molecular formula C22H18FN3O2 B11415649 3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11415649
M. Wt: 375.4 g/mol
InChI Key: YDPRQHHMTDRQAW-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound characterized by its unique pyrido[2,3-d]pyrimidine core structure. This compound features two distinct aromatic substituents: a 4-fluorophenyl group and a 4-methylphenyl group, each attached via a methylene bridge. The presence of these substituents imparts specific chemical and physical properties, making the compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl and 4-Methylphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the pyrido[2,3-d]pyrimidine core reacts with 4-fluorobenzyl chloride and 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core, potentially converting it to a more saturated form.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrido[2,3-d]pyrimidine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids can be leveraged in biochemical assays and drug discovery.

Medicine

In medicine, 3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for therapeutic development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
  • 3-[(4-bromophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the fluorine atom. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18FN3O2/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-24-20)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3

InChI Key

YDPRQHHMTDRQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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